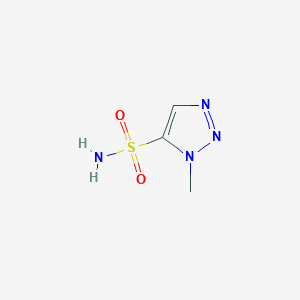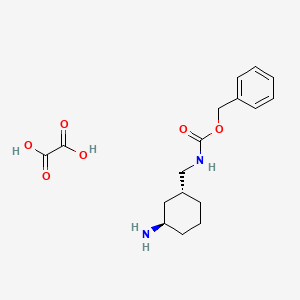
1-Methyl-1H-1,2,3-Triazol-5-sulfonamid
Übersicht
Beschreibung
1-Methyl-1H-1,2,3-triazole-5-sulfonamide is a chemical compound with the molecular formula C3H6N4O2S . It is a member of the triazole family, which are five-membered heterocycles with three nitrogen atoms and two carbon atoms .
Synthesis Analysis
The synthesis of 1-methyl-1H-1,2,3-triazole-5-sulfonamide and its analogs can be achieved via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in an aqueous medium . The starting material for the synthesis of triazole was (S)-(-) ethyl lactate .Molecular Structure Analysis
The molecular structure of 1-methyl-1H-1,2,3-triazole-5-sulfonamide consists of a triazole ring, which is a five-membered heterocyclic ring with three nitrogen atoms and two carbon atoms . The triazole ring is substituted at the 1-position with a methyl group and at the 5-position with a sulfonamide group .Physical And Chemical Properties Analysis
1-Methyl-1H-1,2,3-triazole-5-sulfonamide is a powder with a molecular weight of 162.17 .Wirkmechanismus
- Triazole compounds, including 1-methyl-1H-1,2,3-triazole-5-sulfonamide, can bind to various targets due to their nitrogenous heterocyclic moiety. These targets may include enzymes, receptors, or other biomolecules .
Target of Action
Mode of Action
Vorteile Und Einschränkungen Für Laborexperimente
1-methyl-1H-1,2,3-triazole-5-sulfonamide has several advantages for lab experiments. It is a versatile building block for the synthesis of various compounds, and it has been extensively used in scientific research. It is also readily available and relatively inexpensive. However, there are also some limitations to its use. It is a reactive compound that may require special handling and storage conditions. In addition, its mechanism of action is not well understood, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the use of 1-methyl-1H-1,2,3-triazole-5-sulfonamide in scientific research. One direction is the development of new synthetic methods for the compound, which may improve its yield and purity. Another direction is the exploration of its potential as a scaffold for the development of enzyme inhibitors and anticancer agents. In addition, its potential as a ligand for metal complexes and as a reagent for the synthesis of heterocyclic compounds could be further explored. Overall, 1-methyl-1H-1,2,3-triazole-5-sulfonamide is a versatile compound with many potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung
1-Methyl-1H-1,2,3-Triazol-5-sulfonamid und seine Derivate werden in der Arzneimittelforschung aufgrund ihrer vielfältigen biologischen Aktivitäten häufig eingesetzt. Sie dienen als Kernstruktur in verschiedenen Arzneimittelklassen, darunter Antibiotika, Antimykotika, Antikrebsmittel und antivirale Medikamente .
Organische Synthese
Diese Verbindungen spielen eine wichtige Rolle in der organischen Synthese und dienen als Bausteine für die Herstellung komplexer Moleküle. Ihre einzigartigen chemischen Eigenschaften ermöglichen verschiedene Reaktionen und Katalyseprozesse .
Polymerchemie
In der Polymerchemie werden this compound-Derivate verwendet, um Polymere zu modifizieren und ihre Eigenschaften für spezifische Anwendungen wie erhöhte Haltbarkeit oder Biokompatibilität zu verbessern .
Supramolekulare Chemie
Der Triazolring ist an der supramolekularen Chemie beteiligt, wo er zur Entwicklung neuer Materialien mit fortschrittlichen Funktionen durch molekulare Selbstassemblierung beiträgt .
Biokonjugation und Chemische Biologie
Diese Verbindungen werden in Biokonjugationstechniken verwendet, um Biomoleküle miteinander oder mit festen Trägern zu verbinden, was in der chemischen Biologie für die Untersuchung biologischer Systeme entscheidend ist .
Fluoreszenzmikroskopie
Triazolderivate werden in der Fluoreszenzmikroskopie eingesetzt, da sie als fluoreszierende Marker fungieren und die Visualisierung biologischer Prozesse ermöglichen .
Materialwissenschaften
In den Materialwissenschaften tragen diese Verbindungen zur Entwicklung neuer Materialien mit gewünschten Eigenschaften wie Leitfähigkeit oder thermischer Stabilität bei .
Antimikrobielle Aktivitäten
Insbesondere this compound wurde auf antimikrobielle Aktivitäten gegen verschiedene Stämme von Bakterien und Pilzen getestet und zeigte vielversprechende Ergebnisse bei der Bekämpfung von Infektionen .
Safety and Hazards
The safety information for 1-methyl-1H-1,2,3-triazole-5-sulfonamide indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
3-methyltriazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4O2S/c1-7-3(2-5-6-7)10(4,8)9/h2H,1H3,(H2,4,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIDXOMPVIQADG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=N1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-(3,4-Dichlorobenzyl)-1,4-diazepan-1-yl]propanoic acid](/img/structure/B1471083.png)





![2-[(4-Chlorophenyl)sulfanyl]-6-fluorobenzoic acid](/img/structure/B1471092.png)




![4-[4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile](/img/structure/B1471101.png)
![8-bromo-6H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B1471103.png)
